molecular formula C15H13NO5 B6231849 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate CAS No. 2248388-30-7

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B6231849
CAS No.: 2248388-30-7
M. Wt: 287.3
InChI Key:
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Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[221]heptane-2-carboxylate is a complex organic compound that features a unique combination of isoindole and oxabicycloheptane structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[22The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium hydride). The reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
  • 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]anilino}ethyl)-1H-isoindole-1,3(2H)-dione
  • 2-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione

Uniqueness

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-oxabicyclo[2.2.1]heptane-2-carboxylate is unique due to its combination of isoindole and oxabicycloheptane structures, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

2248388-30-7

Molecular Formula

C15H13NO5

Molecular Weight

287.3

Purity

95

Origin of Product

United States

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